molecular formula C9H11NO4 B3096523 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 128611-94-9

1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B3096523
CAS No.: 128611-94-9
M. Wt: 197.19 g/mol
InChI Key: FZRMAFNTPNUYSY-UHFFFAOYSA-N
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Description

1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold is versatile and has been used in the creation of various bioactive molecules .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on human carbonic anhydrase (CA) isoenzymes .


Molecular Structure Analysis

The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold that can undergo various chemical reactions . For example, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones, demonstrating the scaffold’s reactivity .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Construction of Spirocyclic Derivatives : A study by Yang et al. (2015) showcases an efficient asymmetric 1,3-dipolar cycloaddition catalyzed by a chiral N,O-ligand/Cu system, yielding spirocyclic pyrrolidine-thia(oxa)zolidinediones with high diastereo- and enantioselectivity (Yang et al., 2015).

Synthesis of Amino Acids

  • One-pot Efficient Synthesis of Nα-urethane-protected β- and γ-amino acids : A study by Cal et al. (2012) demonstrates that 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione reacts in a Lossen-type reaction to yield Nα-urethane-protected β-alanine and γ-aminopropionic acid (Cal et al., 2012).

Novel Synthesis Methods

  • Oxone-promoted Cyclization/Hydrolysis of 1,5-enenitriles : Guan et al. (2022) describe a novel method to assemble pyrrolidine-2,4-diones via cyclization/hydrolysis under metal catalyst- and base-free conditions (Guan et al., 2022).
  • Synthesis of Substituted Pyrrolo[3,4‐a]carbazoles : Bleile et al. (2005) discuss the cycloaddition between N-protected indoles and substituted maleimides, yielding substituted pyrrolo[3,4-a]carbazole derivatives (Bleile et al., 2005).

Biological Applications

  • In Vitro Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies : Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] and screened them for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : Zarrouk et al. (2015) investigated the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion in hydrochloric acid medium (Zarrouk et al., 2015).

Organic Synthesis and Medicinal Chemistry

  • Conversion to Maleimide through Tosylation : Yan et al. (2018) describe the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, highlighting its significance in organic synthesis and medicinal chemistry (Yan et al., 2018).

Novel Heterocyclic Scaffolds

  • Highly Diastereoselective Construction of Novel Dispiropyrrolo[2,1-a]isoquinoline Derivatives : Boudriga et al. (2019) developed a multicomponent 1,3-dipolar cycloaddition reaction to construct dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones (Boudriga et al., 2019).

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and target. For instance, some pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on human carbonic anhydrase (CA) isoenzymes, which are involved in several diseases .

Future Directions

The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on exploring new synthetic strategies and investigating the biological activities of novel pyrrolidine compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)14-9(13)6-2-1-3-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRMAFNTPNUYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244855
Record name 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128611-94-9
Record name 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128611-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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